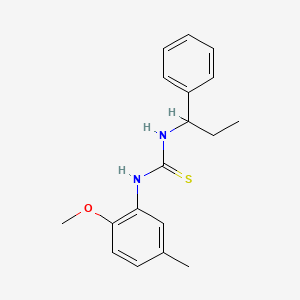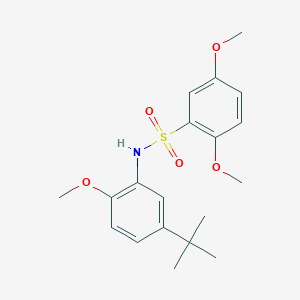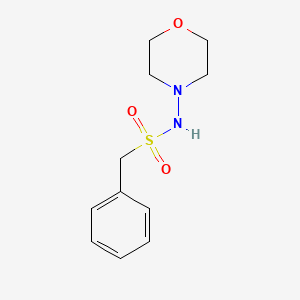
N-(2-ethylphenyl)-N'-(4-methylphenyl)thiourea
Descripción general
Descripción
N-(2-ethylphenyl)-N'-(4-methylphenyl)thiourea, also known as EMPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EMPTU is a thiourea derivative that has been synthesized using different methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-N'-(4-methylphenyl)thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(2-ethylphenyl)-N'-(4-methylphenyl)thiourea has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. In agriculture, N-(2-ethylphenyl)-N'-(4-methylphenyl)thiourea has been used as a plant growth regulator and pesticide. In material science, N-(2-ethylphenyl)-N'-(4-methylphenyl)thiourea has been used as a corrosion inhibitor and as a component in polymer synthesis.
Mecanismo De Acción
The mechanism of action of N-(2-ethylphenyl)-N'-(4-methylphenyl)thiourea is not fully understood. However, it has been suggested that N-(2-ethylphenyl)-N'-(4-methylphenyl)thiourea exerts its biological effects by inhibiting enzymes such as urease and tyrosinase. N-(2-ethylphenyl)-N'-(4-methylphenyl)thiourea has also been shown to interact with DNA and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-N'-(4-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-ethylphenyl)-N'-(4-methylphenyl)thiourea has antimicrobial activity against bacteria and fungi. N-(2-ethylphenyl)-N'-(4-methylphenyl)thiourea has also been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. In addition, N-(2-ethylphenyl)-N'-(4-methylphenyl)thiourea has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylphenyl)-N'-(4-methylphenyl)thiourea has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a wide range of biological activities, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that N-(2-ethylphenyl)-N'-(4-methylphenyl)thiourea can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-ethylphenyl)-N'-(4-methylphenyl)thiourea. One direction is to study its mechanism of action in more detail to better understand how it exerts its biological effects. Another direction is to explore its potential applications in medicine, agriculture, and material science. For example, N-(2-ethylphenyl)-N'-(4-methylphenyl)thiourea could be further developed as an antimicrobial agent or as a plant growth regulator. Additionally, N-(2-ethylphenyl)-N'-(4-methylphenyl)thiourea could be used as a component in polymer synthesis to create new materials with unique properties. Overall, N-(2-ethylphenyl)-N'-(4-methylphenyl)thiourea has great potential for future research and development in various fields.
Propiedades
IUPAC Name |
1-(2-ethylphenyl)-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-3-13-6-4-5-7-15(13)18-16(19)17-14-10-8-12(2)9-11-14/h4-11H,3H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUIYECMXVHQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)-3-(4-methylphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4287062.png)
![2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B4287071.png)



![ethyl 4-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4287108.png)
![methyl 3-({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4287112.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4287129.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4287136.png)



